molecular formula C10H20ClN B1458043 4-(Cyclobutylmethyl)piperidine hydrochloride CAS No. 1803571-12-1

4-(Cyclobutylmethyl)piperidine hydrochloride

Cat. No. B1458043
M. Wt: 189.72 g/mol
InChI Key: MXEPTOYIDYHKMM-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1803571-12-1 . Its molecular weight is 189.73 . The IUPAC name for this compound is 4-(cyclobutylmethyl)piperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of 4-(Cyclobutylmethyl)piperidine hydrochloride can be represented by the Inchi Code: 1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Crystal Structure Analysis

The molecular structure of similar piperidine compounds has been studied extensively. For example, 4-Piperidinecarboxylic acid hydrochloride was characterized using single crystal X-ray diffraction, calculations, and FTIR spectrum, revealing an orthorhombic structure with the piperidine ring in a chair conformation and engaging in various hydrogen bonds and electrostatic interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthetic Chemistry and Drug Synthesis

Piperidine compounds are key intermediates in the synthesis of various pharmaceuticals. An efficient route to 4-(substituted benzyl)piperidines was developed, highlighting the versatility of piperidine structures in organic synthesis (Furman & Dziedzic, 2003). Additionally, the synthesis of 4-Chloropiperidine Hydrochloride from piperidin-4-one hydrochloride demonstrates the adaptability of piperidine derivatives in the synthesis of more complex structures (Zhang, 2010).

Medicinal Chemistry and Biological Studies

Piperidine derivatives have been explored for their biological activities. For instance, spiro-piperidin-4-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing significant in vitro and in vivo potency (Kumar et al., 2008). Also, the cytotoxic effect and molecular docking of a piperidine derivative as a topoisomerase II inhibitor were studied, showing its potential in cancer treatment (Siwek et al., 2012).

Advanced Material Synthesis

Piperidine structures are also pivotal in the synthesis of advanced materials. The microwave-assisted synthesis and antibacterial activity of certain piperidine-containing pyrimidine imines and thiazolidinones showcase the incorporation of piperidine in the development of new materials with biological applications (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

4-(cyclobutylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPTOYIDYHKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclobutylmethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclobutylmethyl)piperidine hydrochloride
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4-(Cyclobutylmethyl)piperidine hydrochloride
Reactant of Route 4
4-(Cyclobutylmethyl)piperidine hydrochloride
Reactant of Route 5
4-(Cyclobutylmethyl)piperidine hydrochloride
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4-(Cyclobutylmethyl)piperidine hydrochloride

Citations

For This Compound
1
Citations
II Vyzir, RT Iminov, A Tverdokhlebov, AA Tolmachev… - …, 2015 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 2 www.thieme-connect.com

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